N-Phenyl-1,3-benzothiazole-2-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
2743-86-4 |
|---|---|
Molecular Formula |
C13H10N2O2S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-phenyl-1,3-benzothiazole-2-sulfonamide |
InChI |
InChI=1S/C13H10N2O2S2/c16-19(17,15-10-6-2-1-3-7-10)13-14-11-8-4-5-9-12(11)18-13/h1-9,15H |
InChI Key |
UCBKOOSQMPVLOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Synthetic Methodologies for N Phenyl 1,3 Benzothiazole 2 Sulfonamide and Its Analogs
Classical and Contemporary Synthesis Pathways of Benzothiazole (B30560) Sulfonamides
The foundational approaches to synthesizing benzothiazole sulfonamides involve the sequential construction of the heterocyclic ring and the sulfonamide moiety. These methods are characterized by their reliability and have been refined over time to improve yields and substrate scope.
Condensation Reactions in Benzothiazole Sulfonamide Formation
Condensation reactions are fundamental to the synthesis of the benzothiazole nucleus. The most prevalent method involves the reaction of 2-aminothiophenol (B119425) with a variety of carbonyl-containing compounds, such as carboxylic acids, aldehydes, or acyl chlorides. nih.govwikipedia.orgnih.gov For instance, the condensation of 2-aminothiophenol with a suitable carboxylic acid, often promoted by a dehydrating agent like polyphosphoric acid (PPA), directly yields the 2-substituted benzothiazole ring. nih.gov
Once the benzothiazole core, typically bearing an amino group, is formed, the sulfonamide linkage is introduced. This is classically achieved by reacting an amino-benzothiazole with a sulfonyl chloride in the presence of a base. researchgate.netnih.gov For example, 2-amino-6-phenylbenzothiazole can be reacted with benzenesulfonyl chloride or p-toluenesulfonyl chloride to yield the corresponding N-substituted benzothiazole-2-sulfonamides. researchgate.net This two-step sequence—heterocycle formation followed by sulfonylation—is a robust and widely used pathway. researchgate.net
| Entry | 2-Aminothiophenol Reactant | Condensation Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | 2-Aminothiophenol | Benzaldehydes | Na₂S₂O₄, H₂O-EtOH, Reflux | 2-Arylbenzothiazoles | 51-82 | mdpi.com |
| 2 | 2-Aminothiophenol | Aromatic Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Arylbenzothiazoles | High | nih.govmdpi.com |
| 3 | 2-Aminothiophenol | Aromatic Carboxylic Acids | PPA, 180-220°C | 2-Arylbenzothiazoles | 50-81 | nih.gov |
| 4 | 2-Aminobenzothiazole (B30445) | Benzenesulfonyl Chloride | Base | N-(Benzothiazol-2-yl)benzenesulfonamide | - | researchgate.net |
Chlorosulfonation Strategies for Sulfonamide Introduction
The introduction of the sulfonamide group is critically dependent on the availability of sulfonyl chloride precursors. Chlorosulfonation of aromatic compounds is a direct method to produce these intermediates. However, in the context of benzothiazole sulfonamides, the more common strategy involves the reaction of an amino-functionalized benzothiazole with a pre-synthesized sulfonyl chloride (e.g., benzenesulfonyl chloride). nih.gov
Alternatively, functionalization at the 2-position of the benzothiazole ring can be achieved starting from 2-mercaptobenzothiazole (B37678). This common starting material can be converted to 2-chlorobenzothiazole (B146242) using chlorinating agents like sulfuryl chloride. researchgate.net The resulting 2-chloro derivative is an electrophilic intermediate that can then be reacted with amines or other nucleophiles. The efficiency of the chlorination of 2-mercaptobenzothiazole with sulfuryl chloride can be significantly improved by the addition of water to the reaction. researchgate.net
The synthesis of the sulfonamide itself is a cornerstone reaction, where an amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the N-S bond. nih.gov
Multi-component Reaction Approaches to Diversified Structures
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single synthetic operation by combining three or more reactants. organic-chemistry.org This strategy has been applied to the synthesis of benzothiazole-containing scaffolds. For example, a three-component reaction between o-iodoanilines, potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (B87167) (DMSO) can produce 2-unsubstituted benzothiazoles, where DMSO acts as the carbon source, solvent, and oxidant. organic-chemistry.org Another MCR involves the reaction of nitroarenes, alcohols, and elemental sulfur to provide 2-substituted benzothiazoles. organic-chemistry.org
While not always producing the specific N-Phenyl-1,3-benzothiazole-2-sulfonamide structure directly, MCRs are powerful for creating libraries of diverse benzothiazole analogs, which can then be further functionalized. For instance, a hafnium-catalyzed three-component reaction has been used to access a library of pyrimido[2,1-b] researchgate.nettheses.czbenzothiazole derivatives. rsc.org
Advanced Reaction Techniques and Catalysis in Benzothiazole Sulfonamide Synthesis
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating a wide range of reactions. In the synthesis of benzothiazoles, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comscielo.br The condensation of 2-aminothiophenol with aldehydes, a key step in forming the benzothiazole core, can be performed efficiently under microwave conditions. scielo.brtandfonline.com
The formation of the sulfonamide bond can also be expedited using microwave energy. General methods for the microwave-assisted synthesis of sulfonamides directly from sulfonic acids or their salts have been developed, avoiding the need to isolate sulfonyl chloride intermediates. organic-chemistry.org This technique provides a high-yield, operationally simple, and environmentally friendly approach to synthesizing sulfonamide derivatives, including those of benzothiazole. nih.govresearchgate.net
| Reaction Type | Method | Reaction Time | Yield | Reference |
| Benzothiazole Synthesis | Conventional Heating | 12 h | Lower | scielo.br |
| Benzothiazole Synthesis | Microwave Irradiation | 5-10 min | Higher | mdpi.comscielo.br |
| Sulfonamide Synthesis | Conventional Heating | 24-48 h | Moderate | nih.gov |
| Sulfonamide Synthesis | Microwave Irradiation | 7 min | High | nih.gov |
Metal-Catalyzed Coupling Reactions for N-S, N-C, and C-S Bond Formation
Metal catalysis provides powerful and selective methods for forming the key chemical bonds in benzothiazole sulfonamides.
C-S and N-C Bond Formation: Palladium and copper catalysts are frequently employed to construct the benzothiazole ring. One notable method is the palladium-catalyzed intramolecular C-S bond formation through C-H functionalization of thiobenzanilides. acs.org This approach allows for the synthesis of various 2-substituted benzothiazoles in high yields. Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles also provides an efficient route to 2-substituted benzothiazoles. nih.gov Rhodium and iridium catalysts have been utilized in annulation reactions to create related benzothiazine structures through C-H activation, demonstrating the power of these metals in forming C-S and N-C bonds. jyu.fi
N-S Bond Formation: While the reaction between an amine and a sulfonyl chloride is the most common method for creating the sulfonamide's N-S bond and often proceeds without a metal catalyst, metal-catalyzed cross-coupling reactions represent an alternative strategy for forming this linkage under specific circumstances. The primary focus of metal catalysis in this field, however, remains the efficient and regioselective construction and functionalization of the heterocyclic core. theses.cz
Hydrogen Bond Donor (HBD) Catalysis in Derivatization
Hydrogen bond donor (HBD) catalysis is an emerging green chemistry strategy that utilizes non-covalent interactions to activate substrates and facilitate reactions. In the context of benzothiazole synthesis, HBD catalysis provides a metal-free and efficient alternative for the formation of the core heterocyclic ring, which is a precursor to various sulfonamide derivatives.
One prominent example is the use of thiourea (B124793) as a bifunctional organocatalyst. nih.gov Thiourea can act as both a hydrogen bond donor and a Brønsted base, enabling a one-pot, two-component reaction between 2-aminothiophenols and various aldehydes under ultrasound irradiation in an aqueous medium. nih.gov The mechanism involves the thiourea's N-H groups forming hydrogen bonds with the carbonyl oxygen of the aldehyde. This interaction polarizes the C=O bond, activating the aldehyde for nucleophilic attack by the amino group of 2-aminothiophenol, leading to an imine intermediate that subsequently cyclizes. nih.gov This method is notable for its operational simplicity, use of a green solvent, and high yields, making it suitable for producing a library of 2-substituted benzothiazole precursors for further derivatization into sulfonamides. nih.gov
The versatility of HBD catalysis is demonstrated by its applicability to a wide range of aldehyde substrates, as detailed in the table below.
| Starting Aldehyde | HBD Catalyst | Key Reaction Conditions | Resulting Benzothiazole Derivative | Reference |
| Substituted Benzaldehydes | Thiourea | Ultrasound, Water, 60 °C, Air (oxidant) | 2-Aryl-benzothiazoles | nih.gov |
| Heterocyclic Aldehydes | Thiourea | Ultrasound, Water, 60 °C, Air (oxidant) | 2-Heteroaryl-benzothiazoles | nih.gov |
| Cinnamaldehydes | Thiourea | Ultrasound, Water, 60 °C, Air (oxidant) | 2-Styryl-benzothiazoles | nih.gov |
While this approach focuses on the synthesis of the benzothiazole core, the resulting 2-substituted products are key intermediates that can be further elaborated into complex sulfonamides, including this compound analogs.
Molecular Hybridization Strategies in the Synthesis of Novel Benzothiazole Sulfonamide Conjugates
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. dergipark.org.trdergipark.org.tr This approach is extensively used to develop novel benzothiazole sulfonamide conjugates, aiming to modulate multiple biological targets simultaneously. dergipark.org.trdergipark.org.tr
A common strategy begins with a pre-formed benzothiazole scaffold, such as 2-aminobenzothiazole, which is then elaborated to incorporate another sulfonamide group or a different pharmacophore like an amide. dergipark.org.trdergipark.org.tr For instance, benzothiazole-based bissulfonamide and sulfonamide-amide hybrid compounds have been synthesized from 2-aminobenzothiazole through a series of reactions. dergipark.org.trdergipark.org.tr This strategy leverages the known biological activities associated with both the benzothiazole and sulfonamide moieties. dergipark.org.trdergipark.org.tr
Another hybridization approach involves linking the benzothiazole core to other biologically active motifs through various linkers. For example, hybrid molecules of benzothiazole have been cross-linked with hydroxamic acid, a known zinc-binding group found in histone deacetylase (HDAC) inhibitors. This synthesis typically starts from 2-mercaptobenzothiazole, which is S-alkylated to introduce a side chain with a carboxyl group, followed by coupling with an amino acid or aminoalkanoic acid and conversion to the final hydroxamic acid.
The table below summarizes various molecular hybridization strategies.
| Hybrid Concept | Starting Benzothiazole | Linked Pharmacophore(s) | General Synthetic Approach | Reference |
| Bissulfonamide/Sulfonamide-Amide | 2-Aminobenzothiazole | A second sulfonamide or an amide group | Multi-step synthesis involving reactions at the 2-amino position | dergipark.org.trdergipark.org.tr |
| Benzothiazole-Hydroxamic Acid | 2-Mercaptobenzothiazole | Hydroxamic acid, via amino acid linker | S-alkylation followed by amide coupling and final conversion | |
| Azo-Sulfamethoxazole-Thiazole | Sulfamethoxazole (as precursor) | Thiazole (B1198619) or bis-thiazole | Coupling reaction of a sulfamethoxazolehydrazonoyl chloride with thiosemicarbazones | nih.gov |
These hybridization strategies provide a powerful tool for generating chemical diversity and developing multifunctional molecules based on the this compound scaffold.
Advanced Spectroscopic and Chromatographic Characterization of N Phenyl 1,3 Benzothiazole 2 Sulfonamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of benzothiazole (B30560) sulfonamide derivatives, providing detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy is instrumental in identifying the number and types of protons within a molecule. In N-Phenyl-1,3-benzothiazole-2-sulfonamide derivatives, the aromatic protons of the benzothiazole and phenyl rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The proton attached to the sulfonamide nitrogen (SO₂-NH) often presents as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. For instance, in derivatives of N-(1,3-benzothiazol-2-yl)benzamide, the amide (NH) proton can be observed as a singlet significantly downfield, around δ 8.76-9.08 ppm. japsonline.com
Specific proton chemical shifts for a related series, N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide derivatives, illustrate the typical ranges for these structures. japsonline.com The protons on the benzothiazole ring and the adjacent phenyl rings are found in complex multiplets, while the sulfonamide NH proton appears as a distinct singlet.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for N-Benzothiazol-2-yl Benzamide Derivatives in DMSO-d₆
| Proton Assignment | N-phenyl derivative (1) | N-benzyl derivative (3) | N-butyl derivative (4) |
|---|---|---|---|
| Amide NH (singlet) | 8.92 | 8.76 | 9.08 |
| Aromatic CH (multiplet) | 8.24–8.52 | 7.98–8.28 | 7.80–8.12 |
| Aromatic CH (multiplet) | 7.34–8.26 | 7.32–7.75 | 7.63–8.38 |
| Aromatic CH (multiplet) | 6.88–7.32 | 6.32–7.23 | - |
| Sulfonamide NH (singlet) | 2.58 | 2.51 | - |
| Sulfonamide NH (triplet) | - | - | 5.54 |
| Alkyl CH₂/CH₃ | - | - | 1.08-4.08 |
Data sourced from Grewal et al., 2017. japsonline.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Quaternary carbons, such as the C=N carbon of the benzothiazole ring, are readily identifiable. For N-(1,3-benzothiazol-2-yl)benzamide derivatives, this specific carbon signal appears around δ 174-176 ppm. japsonline.com The carbons within the aromatic rings resonate in the typical range of δ 115-154 ppm. The various carbon signals can be definitively assigned using two-dimensional NMR techniques like HMQC and HMBC, which correlate proton and carbon signals. conicet.gov.ar
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for N-Benzothiazol-2-yl Benzamide Derivatives in DMSO-d₆
| Carbon Assignment | N-phenyl derivative (1) | N-benzyl derivative (3) | N-butyl derivative (4) |
|---|---|---|---|
| C=N (benzothiazole) | 174.24 | 176.03 | 174.46 |
| C=O (amide) | 165.89 | 165.94 | 164.98 |
| Aromatic C (quaternary) | 153.12 | 153.12 | 152.49 |
| Aromatic C (quaternary) | 143.04 | 139.88 | 139.58 |
| Aromatic C (quaternary) | 139.16 | 136.65 | 135.13 |
| Aromatic CH | 116.39 - 133.89 | 118.06 - 132.64 | 115.66 - 131.23 |
| Alkyl CH₂/CH₃ | - | 25.98 | 15.46 - 45.08 |
Data sourced from Grewal et al., 2017. japsonline.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Studies for Functional Group Analysis
IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In this compound derivatives, the sulfonamide group gives rise to two distinct stretching vibrations for the S=O bond, typically found in the ranges of 1371-1300 cm⁻¹ (asymmetric) and 1164-1076 cm⁻¹ (symmetric). japsonline.commdpi.com The N-H stretching vibration of the sulfonamide appears as a sharp band around 3330-3450 cm⁻¹. mdpi.comjetir.org Other key absorptions include C=N stretching of the benzothiazole ring near 1584-1463 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹. japsonline.comjyoungpharm.org
Table 3: Key IR Absorption Bands (cm⁻¹) for Benzothiazole Sulfonamide Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Sulfonamide) | Stretching | 3330 - 3450 | mdpi.comjetir.org |
| C-H (Aromatic) | Stretching | ~3090 | mdpi.com |
| C=N (Benzothiazole) | Stretching | 1584 - 1463 | japsonline.comjyoungpharm.org |
| SO₂ (Sulfonamide) | Asymmetric Stretching | 1371 - 1300 | japsonline.commdpi.com |
| SO₂ (Sulfonamide) | Symmetric Stretching | 1164 - 1076 | japsonline.commdpi.com |
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Benzothiazole and its derivatives are known to absorb in the UV region. nist.govresearchgate.net These compounds typically exhibit absorption bands in the near-UV range, which are useful for confirming the presence of the conjugated aromatic system. nih.gov
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is essential for determining the molecular weight of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the benzothiazole sulfonamide derivatives. For example, the HRMS-ESI+ analysis of a derivative, N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-chloro-4-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide, showed a found mass of 580.0733 for the protonated molecule [M+H]⁺, which closely matched the calculated mass of 580.0738 for the formula C₂₆H₂₁ClF₃N₃O₃S₂. nih.gov Similarly, for 2-[2-(4-chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole, the sodium adduct [M+Na]⁺ was observed at m/z 361.9812, consistent with the calculated value of 361.9795 for C₁₃H₁₀ClN₃NaO₂S₂⁺. mdpi.com This level of accuracy is critical for confirming the identity of newly synthesized compounds.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. jyoungpharm.org In the synthesis of this compound derivatives, TLC allows chemists to observe the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, such as ethyl acetate/hexane, the components separate based on their polarity. The separated spots can be visualized under UV light. jyoungpharm.org The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. japsonline.com This technique is crucial for determining the optimal reaction time and for guiding the subsequent purification process.
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification and quantitative analysis of this compound and its derivatives. The method's high resolution and sensitivity make it ideal for separating complex mixtures, isolating compounds of interest, and determining their purity and concentration. jyoungpharm.orgwu.ac.th
For the analysis of benzothiazole sulfonamides, reverse-phase HPLC (RP-HPLC) is commonly employed. wu.ac.th In this mode, a nonpolar stationary phase, typically a C8 or C18 silica-based column, is used in conjunction with a polar mobile phase. wu.ac.thnih.gov The separation mechanism relies on the differential partitioning of the analytes between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is varied over time, is often necessary to achieve optimal separation of multiple components within a sample. wu.ac.thnih.gov A typical mobile phase system consists of a mixture of an aqueous component (often with an acid modifier like acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov
Purification of newly synthesized benzothiazole derivatives can be achieved using preparative HPLC, allowing for the isolation of compounds with high purity, often exceeding 99%. jyoungpharm.org For quantitative determination, analytical HPLC is coupled with various detectors. A Photo-Diode Array (PDA) or UV-Visible detector is frequently used, with the detection wavelength set to an absorbance maximum of the analyte, such as 265 nm for some sulfonamides. wu.ac.th For higher sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a fluorescence detector (FLD) after pre-column derivatization or with a mass spectrometer (LC-MS). nih.govnih.gov
Method validation is a critical step to ensure the reliability of quantitative results. wu.ac.th Validation parameters include linearity, accuracy, precision, sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), and robustness. wu.ac.thnih.gov For sulfonamide analysis, validated methods have demonstrated good linearity with correlation coefficients (r²) of 0.999 and satisfactory recoveries, typically in the range of 85% to 115%. wu.ac.thwu.ac.th The sensitivity of these methods can be very high, with LODs reported in the range of 34.5–79.5 µg/kg in certain applications. nih.gov
| Parameter | Typical Conditions and Findings | Reference |
|---|---|---|
| Stationary Phase (Column) | Reverse-phase YMC-Triart C8 (250×4.6 mm, 5μm) or Zorbax Eclipse XDB C18 | wu.ac.thnih.gov |
| Mobile Phase | Gradient elution with Acetonitrile/Methanol and aqueous acetic acid | nih.gov |
| Flow Rate | 1.0 mL/min | wu.ac.th |
| Detection | UV-PDA (e.g., 265 nm), Fluorescence (FLD), Mass Spectrometry (MS) | wu.ac.thnih.govnih.gov |
| Purity Achieved | >99% for synthesized benzothiazole analogues | jyoungpharm.org |
| Linearity (r²) | >0.999 for quantitative methods of related sulfonamides | wu.ac.thwu.ac.th |
| Recovery | 79.3–114.0% in spiked samples for related sulfonamides | nih.gov |
X-ray Crystallography for Solid-State Molecular Structure Determination
Studies on N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide reveal that the asymmetric unit of the crystal can contain two independent, yet conformationally similar, molecules. nih.govsunway.edu.my The benzothiazole ring system is typically found to be nearly planar. nih.gov A key structural feature is the dihedral angle between the plane of the benzothiazole ring and the phenyl ring of the benzenesulfonamide (B165840) group. For N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide, this angle is reported to be around 28-29°. nih.govsunway.edu.my In halogenated derivatives, this angle can vary, with values close to 30° being common. mdpi.com
| Parameter | N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide | N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide | N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide |
|---|---|---|---|
| Formula | C₁₃H₁₁N₃O₂S₂ | C₁₃H₁₀FN₃O₂S₂ | C₁₃H₁₀ClN₃O₂S₂ |
| Crystal System | Monoclinic | Monoclinic | Tetragonal |
| Space Group | P2₁/c | P2₁/c | P-42₁c |
| a (Å) | 14.0758(10) | 14.0758(10) | 17.060(4) |
| b (Å) | 15.8675(11) | 15.8675(11) | 17.060(4) |
| c (Å) | 13.0645(9) | 13.0645(9) | 12.630(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 105.151(3) | 105.151(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Dihedral Angle (Benzothiazole/Phenyl) | Molecule A: 28.3(3)°, Molecule B: 29.1(3)° | Molecule 1: ~30°, Molecule 2: 16.6° | ~30° |
| Key H-Bonds | N—H···N(thiazolyl), N—H···O(sulfonyl) | N—H···N(thiazolyl), N—H···O(sulfonate) | N—H···N(thiazolyl) |
| Reference | nih.gov | mdpi.com | mdpi.com |
Computational and Theoretical Investigations of N Phenyl 1,3 Benzothiazole 2 Sulfonamide and Its Analogs
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are employed to model the electronic behavior of molecules, yielding a wealth of information about their intrinsic properties. These in silico approaches are crucial for understanding molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. dntb.gov.ua For benzothiazole (B30560) sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are used to optimize the molecular geometry and determine ground-state properties. scirp.org These calculations provide data on bond lengths, bond angles, and dihedral angles, which are often in excellent agreement with experimental data from X-ray crystallography. sci-hub.se
Beyond structural parameters, DFT is used to calculate various global reactivity descriptors. These descriptors help in predicting the chemical behavior of the molecules. Key descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), and global softness (S). scirp.org For instance, a lower chemical hardness and higher global softness suggest higher reactivity. scirp.org Analysis of related benzothiazole derivatives has shown that substitutions on the phenyl or benzothiazole rings can significantly alter these electronic parameters, thereby tuning the molecule's reactivity. scirp.org Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. scirp.orgsci-hub.se
Table 1: Representative Global Reactivity Descriptors for Benzothiazole Derivatives (Illustrative Data)
| Compound | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) | Global Softness (S) (eV⁻¹) |
| Benzothiazole (BTH) | 0.165 | 0.151 | 6.060 |
| 2-SCH₃_BTH | 0.153 | 0.138 | 6.537 |
| 2-NH₂_BTH | 0.160 | 0.125 | 6.250 |
Note: Data is illustrative and based on findings for related benzothiazole structures to demonstrate the application of DFT in calculating reactivity descriptors. scirp.org
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial parameters derived from quantum chemical calculations. nih.gov
A small HOMO-LUMO gap indicates that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the ground state. scirp.org For 2-(4-aminophenyl)benzothiazoles, FMO analysis has been successfully used to predict their bioactivation by cytochrome P450 enzymes. nih.gov The distribution of the HOMO in the reactive intermediate, a nitrenium ion, was found to correlate perfectly with the metabolic outcome. nih.gov In studies of various 2-aminothiazole (B372263) sulfonamide derivatives, it was found that the introduction of electron-withdrawing groups, such as nitro groups, can significantly reduce the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. nih.gov
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Analogs (Illustrative Data)
| Compound Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-Aminothiazole-sulfonamide (unsubstituted) | -6.98 | -1.17 | 5.81 |
| 2-Aminothiazole-sulfonamide (bromo-substituted) | -7.12 | -1.03 | 6.09 |
| 2-Aminothiazole-sulfonamide (nitro-substituted) | -8.21 | -4.37 | 3.84 |
Note: This table presents representative data from computational studies on related thiazole (B1198619) sulfonamides to illustrate the principles of FMO analysis. nih.gov
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. sci-hub.se These theoretical predictions serve as a valuable tool for structural elucidation and for the interpretation of experimental spectra.
Calculated vibrational frequencies from DFT are often systematically scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional, leading to excellent agreement with experimental FT-IR and Raman spectra. sci-hub.se Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion. sci-hub.se Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated values, referenced against a standard like Tetramethylsilane (TMS), typically show a strong linear correlation with experimental data, aiding in the correct assignment of spectral peaks. sci-hub.semdpi.com
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are indispensable computational techniques for studying how a small molecule (ligand), such as N-Phenyl-1,3-benzothiazole-2-sulfonamide, might interact with a biological macromolecule (target), typically a protein or enzyme. researchgate.net These simulations provide insights into potential mechanisms of action and are fundamental to structure-based drug design.
Molecular docking simulations place a ligand into the binding site of a protein target and evaluate the feasibility of the binding pose. researchgate.net For benzothiazole sulfonamide analogs, docking studies have been performed against various targets to explore their potential therapeutic activities. nih.govnih.gov
These studies reveal the specific intermolecular interactions that stabilize the ligand-protein complex. Common interactions observed for this class of compounds include:
Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor, frequently forming crucial hydrogen bonds with amino acid residues in the protein's active site. researchgate.netnih.gov
Hydrophobic Interactions: The phenyl and benzothiazole rings are aromatic and hydrophobic, often engaging in van der Waals and hydrophobic interactions with nonpolar residues like alanine, valine, and leucine. semanticscholar.org
π-π Stacking: The aromatic rings can participate in π-π stacking or T-shaped interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine within the binding pocket. semanticscholar.org
Pi-Sulfur Interactions: The sulfur atom in the benzothiazole ring can also engage in specific interactions with aromatic residues. semanticscholar.org
Visualization tools are then used to generate 2D and 3D diagrams that provide a clear depiction of these binding modes, highlighting the key residues involved and the nature of the interactions. researchgate.net
A primary goal of molecular docking is to predict the binding affinity between a ligand and its target. This is achieved using scoring functions, which are mathematical models that estimate the free energy of binding. researchgate.net The resulting score, often expressed in units like kcal/mol or as an arbitrary value (e.g., MolDock Score), ranks different ligands or different binding poses of the same ligand. researchgate.netnih.gov A lower (more negative) binding energy or a higher score generally indicates a more favorable interaction.
In studies of benzothiazole sulfonamide derivatives as potential anticonvulsant agents targeting the nicotinic acetylcholine (B1216132) receptor, docking analysis revealed excellent binding affinities. nih.gov For example, certain derivatives showed multiple hydrogen bond interactions and high docking scores, suggesting strong binding to the target protein. nih.govnih.gov These computational predictions of binding affinity are crucial for prioritizing compounds for synthesis and subsequent experimental testing. nih.govresearchgate.net
Table 3: Example Docking Scores of Benzothiazole Sulfonamide Analogs Against a Protein Target (Illustrative)
| Compound Analog | Target Protein (PDB ID) | Docking Score (MolDock Score) | Key Interacting Residues |
| Analog 1 | Nicotinic Acetylcholine Receptor (2BG9) | -165.8 | TYR A:93, TRP B:149, TYR A:190 |
| Analog 2 | Nicotinic Acetylcholine Receptor (2BG9) | -180.5 | TYR A:93, TYR A:190, GLN B:57 |
| Analog 3 | GABA-Aminotransferase (1OHV) | -121.56 | Not specified |
| Phenytoin (Standard) | GABA-Aminotransferase (1OHV) | -73.63 | GLU-109, ASN-110 |
Note: This table combines representative data from different studies to illustrate the output of docking simulations. Scores and interacting residues are specific to the particular study and software used. researchgate.netnih.gov
Identification and Characterization of Key Amino Acid Residues Involved in Ligand Binding
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been extensively applied to this compound analogs to identify the crucial amino acid residues within the active sites of various enzymes that are responsible for binding and subsequent biological activity.
Research has shown that the interactions are highly dependent on the target protein. For instance, when targeting carbonic anhydrases (CAs), key interactions often involve the zinc ion in the active site and nearby amino acid residues. The sulfonamide moiety is a well-established zinc-binding group, and studies on benzothiazole sulfonamides have identified interactions with residues such as His94, His96, His119, Leu199, Thr200, and Trp210. mdpi.com These interactions are a combination of hydrogen bonds, hydrophobic contacts, and coordination with the zinc ion. mdpi.com
In the context of cyclooxygenase-2 (COX-2) inhibition, docking studies of structurally related sulfonamides revealed that amino acid residues such as Arg-120 and Tyr-355 are critical for forming hydrogen bonds. nih.gov Furthermore, hydrophobic interactions with residues like His-386, His-388, and His-207 help to stabilize the ligand within the binding pocket. nih.gov
When investigating benzothiazole analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), specific residues were identified for each enzyme. For sEH, key residues include Tyr383, Tyr466, and Asp335, with the amide bond of the ligand forming a hydrogen bond with Tyr466. nih.gov For FAAH, the catalytic triad (B1167595) residues Lys142, Ser217, and Ser241 are paramount for interaction. nih.gov
Similarly, in studies targeting DNA gyrase in E. coli, benzothiazole analogs were found to interact with crucial amino acids like VAL28, ARG32, PRO43, ARG47, and ASP612. researchgate.net For GABA-aminotransferase, an enzyme implicated in epilepsy, docking simulations showed that benzothiazole derivatives form hydrogen bonds with residues such as Glu50 and Asn110. wjarr.com
These studies collectively underscore the importance of specific amino acid residues in defining the binding affinity and selectivity of this compound analogs. The characterization of these interactions provides a rational basis for designing more potent and selective inhibitors.
Table 1: Key Amino Acid Residues in the Binding of Benzothiazole Sulfonamide Analogs to Various Targets
| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Carbonic Anhydrase IX (CA IX) | Gln71, His94, His96, His119, Leu199, Thr200, Trp210 | Hydrogen Bonds, Hydrophobic, Zinc Coordination |
| Cyclooxygenase-2 (COX-2) | Arg-120, Tyr-355, His-386, His-388, His-207 | Hydrogen Bonds, Hydrophobic |
| Soluble Epoxide Hydrolase (sEH) | Tyr383, Tyr466, Asp335, Phe267, Phe387, Leu428 | Hydrogen Bonds, π-π Stacking, Hydrophobic |
| DNA Gyrase (E. coli) | VAL28, ARG32, PRO43, ARG47, ASP612 | Not specified |
| GABA-aminotransferase | Glu50, Asn110 | Hydrogen Bonds |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time. MD simulations are crucial for assessing the conformational stability of this compound and its analogs within the binding pocket of a target protein.
A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial docked positions over the course of the simulation. researchgate.net A stable RMSD plot, where fluctuations remain within a narrow range (typically below 2.5 Å), indicates that the ligand-protein complex is stable and has reached equilibrium. researchgate.net Studies on various benzothiazole derivatives have utilized RMSD analysis to confirm the stability of the docked poses. acs.orgresearchgate.net For instance, MD simulations of saccharide-modified thiadiazole sulfonamides targeting carbonic anhydrase IX showed that potent inhibitors reached equilibrium after 60-65 ns with stable RMSD values, whereas a less active compound showed significant fluctuations and did not achieve equilibrium, indicating a poor binding affinity. mdpi.com
Table 2: Representative Findings from Molecular Dynamics Simulations
| Compound Class | Target Protein | Simulation Finding | Reference Metric |
|---|---|---|---|
| Saccharide-modified thiadiazole sulfonamides | Carbonic Anhydrase IX | Potent inhibitors formed stable complexes, reaching equilibrium after 60-65 ns. | Stable RMSD values around 5.5-7.0 Å |
| Amino acid-derived sulfonamides | Falcipain enzymes | Formation of well-defined and stable receptor-ligand interactions. | Stable receptor-ligand interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, QSAR studies have been instrumental in predicting their activity and guiding the synthesis of new, more potent derivatives.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. jbclinpharm.org In a QSAR study, various molecular descriptors—numerical values that quantify different aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties—are calculated for a set of compounds with known activities. researchgate.netjbclinpharm.org Statistical methods, most commonly multiple linear regression (MLR), are then used to build a model that relates these descriptors to the observed biological activity. researchgate.netnih.gov
For example, QSAR models have been developed to predict the antibacterial activity of benzothiazole analogs. researchgate.net In one such study, a model was created using descriptors that characterized the essential structural features of the compounds. This validated QSAR model was then used to predict the minimum inhibitory concentration (MIC) of new analogs against E. coli. researchgate.net
Similarly, QSAR studies have been performed on 2-aminothiazole sulfonamide derivatives to predict their antioxidant activity. nih.gov These models, built using MLR, showed good predictive performance and identified key properties influencing antioxidant effects, such as mass, polarizability, electronegativity, and van der Waals volume. nih.gov The insights gained from these QSAR models were then used to rationally design a new set of compounds with potentially enhanced antioxidant activity. nih.gov Another QSAR analysis of benzothiazole derivatives for antimalarial activity identified electronic descriptors like atomic net charges, HOMO-LUMO energies, and polarizability as key determinants of activity. semanticscholar.org
The predictive power of a QSAR model is rigorously evaluated using statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and Fischer's test value (F-test). jbclinpharm.org A statistically robust QSAR model can be a powerful tool for virtual screening and for prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the drug discovery process. mdpi.com
Table 3: Example of Descriptors Used in QSAR Models for Benzothiazole Analogs
| Activity | Model Type | Key Descriptor Types | Significance |
|---|---|---|---|
| Antibacterial | MLR | Theoretical molecular descriptors | Characterized essential structural properties to predict MIC values. |
| Antioxidant | MLR | Mass, polarizability, electronegativity, C-F bond presence, van der Waals volume, structural symmetry | Identified key physicochemical properties influencing DPPH and SOD activity. |
| Antimalarial | MLR | Electronic descriptors (atomic net charges, ELUMO, EHOMO, polarizability) | Correlated electronic structure with IC50 values against P. falciparum. |
Structure Activity Relationship Sar and Pharmacophore Mapping of N Phenyl 1,3 Benzothiazole 2 Sulfonamide Scaffolds
Systematic Modification of Substituents and their Biological Impact on Target Interactions
The biological activity of N-Phenyl-1,3-benzothiazole-2-sulfonamide derivatives can be significantly altered by modifying the substituents on both the benzothiazole (B30560) and the phenyl rings. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.
For instance, in the context of carbonic anhydrase (CA) inhibition, a key target for this class of compounds, substitutions on the benzothiazole and the phenyl rings play a critical role. nih.gov A series of secondary sulfonamide derivatives incorporating the benzothiazole scaffold demonstrated potent inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II). The inhibitory effects, measured by Ki values, were found to be highly dependent on the nature and position of the substituents. nih.gov
A study on benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) revealed specific SAR insights. The placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.govnih.gov Specifically, attaching fluoro, chloro, bromo, methyl, or methoxy (B1213986) groups at the ortho position of the phenyl ring (attached to the sulfonamide) yielded potent dual inhibitors. nih.gov
The following table summarizes the impact of various substituents on the inhibitory activity of this compound derivatives against hCA I and hCA II.
| Compound | Substituent (R) on Phenyl Ring | hCA I Ki (µM) | hCA II Ki (µM) |
| 1 | -H | 0.971 ± 0.280 | 0.682 ± 0.335 |
| 2 | 4-CH3 | 0.125 ± 0.041 | 0.078 ± 0.021 |
| 3 | 4-F | 0.098 ± 0.015 | 0.055 ± 0.009 |
| 4 | 4-Cl | 0.065 ± 0.028 | 0.025 ± 0.010 |
| 5 | 4-Br | 0.052 ± 0.022 | 0.031 ± 0.014 |
| 6 | 4-I | 0.081 ± 0.019 | 0.044 ± 0.017 |
| 7 | 4-OCH3 | 0.237 ± 0.075 | 0.115 ± 0.046 |
| 8 | 4-NO2 | 0.451 ± 0.112 | 0.207 ± 0.069 |
| 9 | 2-CH3 | 0.188 ± 0.053 | 0.091 ± 0.033 |
| 10 | 2-Cl | 0.103 ± 0.037 | 0.062 ± 0.024 |
| Acetazolamide (Standard) | 0.250 | 0.012 | |
| Data adapted from a study on secondary sulfonamide derivatives containing a benzothiazole scaffold. nih.gov |
This data clearly indicates that electron-withdrawing groups, particularly halogens at the para-position of the phenyl ring, enhance the inhibitory activity against both hCA I and hCA II, with compound 4 (4-Cl) and 5 (4-Br) showing the highest potency. nih.gov
Elucidation of Essential Pharmacophoric Features for Optimal Biological Activity
Pharmacophore mapping is a critical tool for identifying the essential structural features required for a molecule to interact with a specific biological target. For the this compound scaffold, several key pharmacophoric features have been identified that are crucial for their biological activities.
A common pharmacophore model for anticonvulsant activity in benzothiazole derivatives includes an aryl ring (lipophilic group), a hydrogen bond acceptor, a hydrogen bond donor, and an electron donor atom. researchgate.net In the context of enzyme inhibition, the sulfonamide group (-SO2NH-) is a cornerstone of the pharmacophore. It is known to coordinate to the zinc ion present in the active site of metalloenzymes like carbonic anhydrase.
For dual FAAH/sEH inhibitors, a central pharmacophore was identified consisting of a piperidine (B6355638) ring connected via a sulfonamide bond to a phenyl ring on one side, and to another phenyl ring via an amide bond on the other side. researchgate.net This highlights the importance of specific linker moieties in orienting the key interacting groups.
Pharmacophore models for other targets have also been developed. For instance, a model for cyclin-dependent kinase 5 (cdk5) inhibitors based on a 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) scaffold identified key hydrophobic features and polar interactions. researchgate.net
The essential pharmacophoric features for this compound derivatives targeting carbonic anhydrase can be summarized as:
A zinc-binding group: The sulfonamide moiety is the primary zinc-binding feature.
An aromatic/heterocyclic scaffold: The benzothiazole ring system provides a rigid core and can engage in π-π stacking or hydrophobic interactions within the active site.
Substituted Phenyl Ring: This group allows for fine-tuning of the electronic and steric properties and can form additional interactions with the enzyme.
Conformational Preferences and Identification of Bioactive Conformations
The three-dimensional arrangement of a molecule, or its conformation, is critical for its ability to bind to a biological target. The this compound scaffold, while relatively rigid, possesses rotational freedom around the S-N and N-C bonds, allowing it to adopt different conformations.
Crystallographic studies of N'-(1,3-benzothiazol-2-yl)benzenesulfonohydrazide, a related structure, reveal that the benzothiazole ring is nearly planar. nih.gov The dihedral angle between the benzothiazole and the phenyl ring is a key conformational parameter. In the crystal structure of this compound, this angle was found to be around 28-29°. nih.gov Another study on N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides showed that the molecules adopt a conformation between a "U"- and "J"-shape, with the interplanar angle between the benzothiazole and phenyl groups being close to 30°. mdpi.comresearchgate.net
The bioactive conformation is the specific 3D arrangement that the molecule adopts when it binds to its target. Identifying this conformation is key to structure-based drug design. X-ray crystallography of a 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide derivative bound to cdk5 revealed an unusual binding mode to the hinge region of the enzyme, mediated by a water molecule. researchgate.net This highlights that the bioactive conformation may be influenced by interactions with the specific target protein and solvent molecules.
Molecular modeling and dynamics simulations are also employed to understand the binding modes and conformational preferences of these inhibitors. mdpi.com These computational methods can help to rationalize the observed SAR and guide the design of new analogs with improved activity.
Stereochemical Influences on Molecular Recognition and Activity
Stereochemistry can have a profound impact on the biological activity of a drug molecule. While the parent this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers (enantiomers or diastereomers) with different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with one stereoisomer over another.
For example, if a substituent is introduced on the sulfonamide nitrogen or on the phenyl ring that creates a stereocenter, the resulting enantiomers may exhibit different potencies or even different types of activity. This stereoselectivity arises from the specific three-dimensional arrangement of atoms, which dictates how well the molecule can fit into the chiral binding site of its target.
While specific studies focusing solely on the stereochemical influences of this compound are not extensively detailed in the provided context, the general principles of medicinal chemistry dictate that if a chiral center were introduced, one enantiomer would likely be more active than the other. This is a fundamental concept in molecular recognition, where a precise spatial arrangement of functional groups is necessary for optimal interaction between a ligand and its receptor. The synthesis and biological evaluation of individual stereoisomers are essential steps in the drug discovery process for any chiral compound to identify the more potent and potentially less toxic eutomer.
Mechanistic Studies of Biological Activities of N Phenyl 1,3 Benzothiazole 2 Sulfonamide Derivatives
Derivatives of N-Phenyl-1,3-benzothiazole-2-sulfonamide have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Mechanistic studies have revealed that these compounds exert their effects primarily through the inhibition of various key enzymes involved in diverse physiological and pathological processes. This section delves into the specific molecular mechanisms by which these derivatives inhibit critical enzyme targets.
Carbonic Anhydrase Isoforms (hCA I, hCA II, CA IX) Inhibition Mechanisms
This compound derivatives belong to the class of sulfonamides, which are well-established inhibitors of carbonic anhydrases (CAs). nih.govnih.gov The primary mechanism of inhibition involves the sulfonamide moiety (-SO₂NH₂) acting as a zinc-binding group (ZBG). researchgate.net Carbonic anhydrases are metalloenzymes that contain a zinc ion (Zn²⁺) in their active site, which is crucial for their catalytic activity of reversibly hydrating carbon dioxide to bicarbonate and a proton. researchgate.netmdpi.com
The sulfonamide group of the benzothiazole (B30560) derivatives coordinates to the Zn²⁺ ion in the enzyme's active site. researchgate.net This binding occurs after the sulfonamide deprotonates to its anionic form (-SO₂NH⁻), which then acts as a mimic of the transition state of the CO₂ hydration reaction. This interaction anchors the inhibitor within the active site, physically blocking the entry of substrate molecules (CO₂ and H₂O) and thereby preventing the catalytic reaction from occurring.
Studies on secondary sulfonamide derivatives incorporating a benzothiazole scaffold have shown potent inhibitory activity against several human (h) carbonic anhydrase isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX. nih.govresearchgate.net The affinity and selectivity of these inhibitors for different CA isoforms are influenced by the substitutions on the benzothiazole and phenyl rings. These substitutions can form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity, leading to variations in inhibitory potency. For instance, certain derivatives show selective inhibition of the tumor-associated isoforms hCA IX and hCA XII over the off-target cytosolic isoforms hCA I and hCA II, which is a desirable characteristic for developing anticancer agents. researchgate.net
| Derivative | Target Isoform | Inhibition Constant (Kᵢ) |
| Compound 4 | hCA II | 0.025 ± 0.010 µM |
| Compound 5 | hCA I | 0.052 ± 0.022 µM |
| Imidazoline-incorporated sulfonamide (6a) | hCA II | 37.6 nM |
| Imidazoline-incorporated sulfonamide (6a) | hCA I | Kᵢ > 10000 nM |
This table presents a selection of inhibition data for this compound derivatives against human carbonic anhydrase isoforms, illustrating the range of potencies observed. Data sourced from multiple studies. nih.govnih.gov
Dihydropteroate (B1496061) Synthase (DHPS) and Dihydrofolate Reductase (DHFR) Inhibition Pathways
The sulfonamide scaffold is historically significant for its antibacterial properties, which arise from the inhibition of the folate biosynthesis pathway. nih.gov This pathway is essential for bacteria to produce tetrahydrofolate, a vital precursor for the synthesis of nucleic acids and certain amino acids. mdpi.com Two key enzymes in this pathway, dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), have been targeted by benzothiazole sulfonamide derivatives. nih.govacs.org
The mechanism of DHPS inhibition by these sulfonamides is competitive inhibition. nih.govresearchgate.net The sulfonamide molecule is structurally similar to para-aminobenzoic acid (pABA), the natural substrate of DHPS. nih.gov Due to this resemblance, the sulfonamide derivative binds to the pABA-binding site of the DHPS enzyme. nih.gov This prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, thereby halting the production of 7,8-dihydropteroate and disrupting the entire folate synthesis pathway. nih.gov
While sulfonamides directly target DHPS, a synergistic antibacterial effect is often achieved by co-targeting DHFR. mlsu.ac.in DHFR is responsible for the subsequent step in the pathway, reducing dihydrofolate to tetrahydrofolate. mdpi.com Some N-sulfonamide 2-pyridone derivatives incorporating a benzothiazole moiety have been designed as dual inhibitors, capable of inhibiting both DHPS and DHFR simultaneously. nih.govacs.org Docking studies have shown that these dual inhibitors can occupy both the pABA and pterin (B48896) binding pockets of DHPS, as well as the active site of DHFR. acs.org This dual inhibition at two different stages of the same metabolic pathway leads to a more potent bactericidal effect compared to inhibiting either enzyme alone. nih.gov
| Compound | Target Enzyme | IC₅₀ (µg/mL) |
| Compound 11a | DHPS | 2.76 |
| Compound 11a | DHFR | 0.20 |
This table shows the inhibitory potency of a representative dual-inhibitor benzothiazole derivative against DHPS and DHFR enzymes. acs.org
Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Dual Inhibition Mechanisms
Derivatives of this compound have been identified as potent dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.govnih.gov Both enzymes are critical regulators of signaling lipids involved in pain and inflammation. uni.lu FAAH degrades the endocannabinoid anandamide, while sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govnih.gov Simultaneous inhibition of both enzymes is a promising therapeutic strategy for pain management, as it enhances the beneficial effects of both endocannabinoids and EETs. nih.gov
The core pharmacophore for this dual activity consists of a benzothiazole-phenyl group connected via a sulfonamide bond to a piperidine-amide moiety. nih.gov Structure-activity relationship (SAR) studies have demonstrated that this specific arrangement is essential for potent, low-nanomolar inhibition of both human FAAH and sEH. nih.gov The benzothiazole-phenyl portion of the molecule interacts with key residues in the active sites of both enzymes. The specific mechanism involves the inhibitor occupying the catalytic pockets, thereby preventing the access and breakdown of their natural substrates. The potency of these dual inhibitors can be fine-tuned by adding various substituents to the phenyl ring, with ortho-substitutions often yielding highly potent compounds. nih.gov
| Compound | Target Enzyme | IC₅₀ (nM) |
| 2-chloro analog 4 | human FAAH | 7.0 |
| 2-chloro analog 4 | human sEH | 9.6 |
| Compound 6h | human FAAH | 1.8 |
| Compound 6h | human sEH | 8.7 |
This table provides IC₅₀ values for representative benzothiazole-phenyl-based dual FAAH/sEH inhibitors, highlighting their high potency. nih.govnih.gov
Cyclooxygenase (COX) Enzyme Inhibition Mechanisms (e.g., COX-2)
Certain this compound derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins. nih.govmdpi.com
The mechanism for selective COX-2 inhibition by sulfonamide-containing compounds is well-characterized. The COX-2 active site possesses a secondary, polar side pocket that is absent in the COX-1 isoform. nih.gov The phenylsulfonamide moiety of the inhibitor is able to bind within this specific side pocket. nih.gov This interaction, often involving hydrogen bonds with residues such as Gln178, Leu338, and Ser339, anchors the inhibitor in a conformation that effectively blocks the main channel of the enzyme, preventing substrate binding and prostaglandin (B15479496) synthesis. nih.gov This selective binding to the COX-2 side pocket explains the reduced gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme. nih.gov Studies on benzo[d]thiazole analogs have identified compounds with significant selective COX-2 inhibitory activity. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) |
| Benzyloxy thiazole (B1198619) analog (4a; R = meta-fluorine) | COX-2 | 0.28 | 18.6 |
| Celecoxib (Reference Drug) | COX-2 | 0.27 | 19.7 |
This table compares the COX-2 inhibitory activity and selectivity of a benzothiazole derivative with the established drug celecoxib. nih.gov
HIV Protease and Cysteine Protease Inhibition Mechanisms
The benzothiazole sulfonamide scaffold has also been utilized to develop inhibitors of viral and parasitic proteases. Research has shown that replacing a t-butylurea moiety with a benzothiazolesulfonamide in a known inhibitor backbone can significantly improve potency and antiviral activity against HIV-1 protease. nih.gov HIV protease is an aspartyl protease essential for the maturation of the virus, cleaving large polyproteins into functional viral enzymes and structural proteins. The benzothiazolesulfonamide group likely interacts with the active site of the enzyme, mimicking the transition state of peptide bond hydrolysis and blocking the catalytic activity, thus preventing viral maturation. nih.gov
In the broader context of cysteine proteases, inhibition mechanisms can vary. mdpi.comnih.gov Generally, inhibitors block the active site, which contains a catalytic dyad of cysteine and histidine residues. frontiersin.org The inhibitor binds in the active site cleft, preventing the substrate from accessing the catalytic residues. For some inhibitors, this involves the formation of a reversible covalent bond with the active site cysteine. While specific mechanistic studies on this compound derivatives against cysteine proteases are less common, the general principle would involve the inhibitor occupying the active site and forming key interactions with residues in the substrate-binding pockets (S1, S2, etc.) to achieve potent and selective inhibition. mdpi.com
Ubiquitin Specific Protease 7 (USP7) Inhibition Mechanisms
Ubiquitin Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in cancer by stabilizing oncoproteins and tumor suppressors, such as MDM2 and p53. researchgate.net Inhibition of USP7 is a promising strategy for cancer therapy. A series of benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have been synthesized and evaluated as USP7 inhibitors. nih.gov
Falcipain (FP-2, FP-3) Enzyme Inhibition Mechanisms
Falcipains, particularly falcipain-2 (FP-2) and falcipain-3 (FP-3), are essential cysteine proteases for the Plasmodium falciparum parasite, the deadliest species causing malaria in humans. These enzymes play a crucial role in the parasite's life cycle by degrading host hemoglobin to provide amino acids necessary for its growth and development. This vital function makes FP-2 and FP-3 attractive targets for the development of novel antimalarial drugs.
While the benzothiazole sulfonamide scaffold is recognized for a wide array of biological activities, specific mechanistic studies detailing its direct inhibition of falcipain enzymes are not extensively documented in the scientific literature. Research into falcipain inhibitors has often focused on other chemical classes. For instance, studies have investigated sulfonamide-based pyrimidine (B1678525) derivatives, which hybridize two distinct pharmacophores, as potent inhibitors of both FP-2 and FP-3. However, detailed molecular interactions and inhibition mechanisms for this compound derivatives specifically are still an emerging area of research. The development of potent protease inhibitors with improved antiviral and antimalarial activity has been explored by replacing certain chemical moieties with benzothiazole sulfonamides, suggesting the potential of this scaffold in targeting proteases, though specific binding modes with falcipain remain to be fully characterized. researchgate.netjddtonline.info
12-Lipoxygenase (12-LOX) Enzyme Inhibition Mechanisms
Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipids like leukotrienes and lipoxins. The 12-lipoxygenase (12-LOX) isoform, in particular, is implicated in inflammatory processes, platelet aggregation, and other physiological and pathological pathways. Its inhibition is a key strategy in the development of anti-inflammatory therapies.
Research has identified certain benzothiazole derivatives as inhibitors of human platelet 12-lipoxygenase, highlighting the potential of this chemical family in modulating inflammatory pathways. vignan.ac.in The anti-inflammatory properties of benzothiazole derivatives are well-recognized, and inhibition of enzymes within the arachidonic acid cascade, such as LOX, represents a plausible mechanism for these effects. jchemrev.comjchemrev.com However, detailed mechanistic studies, including specific binding interactions and kinetic analyses for this compound derivatives with the 12-LOX enzyme, are not yet fully elucidated in the available literature.
Molecular Mechanisms of Anticonvulsant Activity
The this compound backbone has been identified as a promising scaffold for the development of novel anticonvulsant agents. The core structure possesses key pharmacophoric features considered ideal for anticonvulsant activity: a lipophilic aromatic ring system to facilitate crossing the blood-brain barrier, an electron donor system with sulfur and nitrogen atoms, and a hydrogen bonding domain within the sulfonamide group (NH-(O=S=O)). nih.govbrieflands.com
Interactions with Ion Gated Receptors (e.g., Nicotinic Acetylcholine (B1216132) Receptors)
A primary molecular mechanism identified for the anticonvulsant activity of benzothiazole-coupled sulfonamide derivatives is their interaction with ion-gated receptors, specifically nicotinic acetylcholine receptors (nAChRs). nih.gov Computational molecular docking studies have been performed to predict the binding modes of these derivatives with the nAChR protein (PDB ID: 2BG9). nih.govnih.gov
These studies revealed that the anticonvulsant effect is likely mediated by specific hydrogen bond interactions between the sulfonamide moiety and amino acid residues within the receptor's binding pocket. For example, the most potent synthesized compound in one study, N-(4-(1,3-benzothiazol-2-yl)phenyl)-3-chlorobenzenesulfonamide, was shown to form three hydrogen bonds with the receptor, leading to a stable and favorable binding affinity. nih.govnih.gov The interactions primarily involve the oxygen and nitrogen atoms of the sulfonamide group acting as hydrogen bond acceptors and donors.
| Compound Derivative | Key Interacting Residues | Number of Hydrogen Bonds | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| N-(4-(1,3-benzothiazol-2-yl)phenyl)-3-chlorobenzenesulfonamide | Not Specified | 3 | -9.01 | nih.govnih.gov |
| N-(4-(1,3-benzothiazol-2-yl)phenyl)-3-bromobenzenesulfonamide | Not Specified | 5 | -9.58 | nih.govnih.gov |
Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) Inhibition Pathways
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its signaling is a common strategy for anticonvulsant drugs. One method to increase GABA levels is by inhibiting the enzyme responsible for its degradation, GABA aminotransferase (GABA-AT). While benzothiazole derivatives have been patented for anticonvulsant purposes, with proposed actions on GABA receptors, specific evidence detailing the inhibition of the GABA-AT enzyme by this compound derivatives is not strongly supported by the available scientific literature. ijsdr.org The anticonvulsant mechanism for this class of compounds appears more directly linked to their modulation of ion-gated channels like the nicotinic acetylcholine receptors. nih.gov
Mechanistic Basis of Antimicrobial Activity
Antibacterial Mechanism Characterization and Bacterial Target Identification
The antibacterial activity of the this compound scaffold is primarily attributed to the well-established mechanism of its sulfonamide moiety. Sulfonamides act as structural analogs of p-aminobenzoic acid (PABA). mdpi.comnih.gov This structural mimicry allows them to function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). mdpi.comemerginginvestigators.org
DHPS is a critical enzyme in the bacterial folic acid synthesis pathway. It catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate. emerginginvestigators.org By competitively binding to the PABA-binding site on DHPS, benzothiazole sulfonamide derivatives block this essential step. mdpi.comnih.gov The resulting inhibition of folate synthesis deprives the bacteria of necessary precursors for synthesizing nucleic acids (DNA and RNA) and certain amino acids, ultimately leading to a bacteriostatic effect where bacterial growth and replication are halted. nih.govemerginginvestigators.org This mechanism is particularly effective as the folate synthesis pathway is absent in humans, who obtain folate from their diet, providing selective toxicity against bacteria.
Some research has also explored designing these compounds as dual inhibitors, targeting both DHPS and another key enzyme in the same pathway, dihydrofolate reductase (DHFR), to potentially create more potent antimicrobial agents. nih.govacs.org
| Bacterial Target | Mechanism of Action | Effect | Reference |
|---|---|---|---|
| Dihydropteroate Synthase (DHPS) | Competitive inhibition with p-aminobenzoic acid (PABA) | Inhibition of folic acid synthesis | mdpi.comnih.govemerginginvestigators.org |
| Dihydrofolate Reductase (DHFR) | Inhibition of the conversion of dihydrofolate to tetrahydrofolate (as a dual inhibitor) | Inhibition of folic acid synthesis | nih.govacs.org |
Antifungal Mechanism Characterization
The antifungal activity of this compound derivatives is attributed to their ability to disrupt the integrity of the fungal cell membrane. Certain acylthiourea derivatives of 2-amino-1,3-benzothiazole have demonstrated a mechanism of action that involves damaging the fungal mycelium. researchgate.net This damage is achieved by increasing the permeability of the cell membrane, which ultimately leads to the inhibition of fungal growth. researchgate.net
The structure-activity relationship (SAR) of these compounds indicates that the presence of electron-withdrawing groups, such as -NO2 and -CF3, on the aryl ring of the acyl group, and a -NO2 group at the 6-position of the benzothiazole ring, enhances the antifungal activity. researchgate.net For instance, specific compounds have shown significant control effects against Botrytis cinerea on grape fruit. researchgate.net Microscopic examination has confirmed that these compounds can destroy the mycelial structure, supporting the proposed mechanism of increased cell membrane permeability. researchgate.net
Further studies on other thiazole derivatives have pointed towards the inhibition of fungal lanosterol (B1674476) C14α-demethylase as a potential target. mdpi.com This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Molecular docking studies have supported the affinity of thiazole derivatives for this enzyme. mdpi.com The increased lipophilicity of certain derivatives, such as those containing a hydrazone linkage, is believed to enhance their ability to penetrate the fungal cell membrane and reach their target. mdpi.com
| Compound Type | Proposed Mechanism of Action | Key Structural Features for Activity | Target Organism Example |
| Acylthiourea derivatives of 2-amino-1,3-benzothiazole | Increased permeability of the fungal cell membrane, leading to mycelium structure destruction. researchgate.net | Electron-withdrawing groups on the aryl ring and benzothiazole ring. researchgate.net | Botrytis cinerea researchgate.net |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Inhibition of fungal lanosterol C14α-demethylase. mdpi.com | Hydrazone bridge and additional aromatic phenyl group. mdpi.com | Candida albicans mdpi.com |
Anti-tubercular Mechanism Elucidation (e.g., DprE1 Protein Targeting)
A primary and well-elucidated mechanism for the anti-tubercular activity of this compound derivatives is the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). vlifesciences.comnih.govnih.gov DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. nih.gov The inhibition of this enzyme disrupts the formation of the cell wall, leading to bacterial death. vlifesciences.comresearchgate.net
Several classes of benzothiazole derivatives have been identified as potent inhibitors of DprE1. vlifesciences.comnih.govnih.gov Some of these, such as nitrobenzothiazoles, act as covalent inhibitors, forming a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1. researchgate.net Other benzothiazole derivatives function as non-covalent inhibitors. acs.org
Molecular docking and pharmacophore modeling studies have provided insights into the binding interactions between these derivatives and the DprE1 enzyme. nih.gov The benzothiazole ring is often involved in hydrophobic and van der Waals interactions with the binding site residues. researchgate.net A pharmacophore model for DprE1 inhibition by benzothiazolylpyrimidine-5-carboxamide derivatives suggests that the presence of an aromatic ring, an aliphatic carbon center, and a hydrogen bond donor is essential for potent activity. nih.gov
The benzothiazole derivative TCA1 is a notable selective inhibitor of DprE1, effective against both proliferating and non-proliferating forms of Mycobacterium tuberculosis. tandfonline.com The thiophene (B33073) amide moiety in TCA-1 is a key feature for its activity. tandfonline.com
| Inhibitor Class | Mechanism of DprE1 Inhibition | Key Molecular Interactions |
| Nitrobenzothiazoles | Covalent inhibition through adduct formation with Cys387. researchgate.net | Covalent bond formation. researchgate.net |
| Benzothiazolylpyrimidine-5-carboxamides | Non-covalent inhibition. nih.gov | Hydrophobic interactions, hydrogen bonding. nih.gov |
| Benzothiazole-N-oxides | Electrostatic interactions of the N-O bond. researchgate.net | Not specified in detail. |
Elucidation of Antiviral Activity Mechanisms
The antiviral mechanisms of this compound derivatives are multifaceted and appear to be virus-specific. Research has shown that these compounds can act at different stages of the viral life cycle.
One proposed mechanism is the direct binding to the viral capsid, leading to its stabilization. nih.gov This has been observed with N-phenyl benzamides against Coxsackievirus A9 (CVA9). nih.gov By stabilizing the virion, these compounds prevent the uncoating process, which is essential for the release of the viral genome into the host cell. nih.gov Docking studies suggest that these compounds can bind to a hydrophobic pocket in the viral capsid. nih.gov
Another identified mechanism is the inhibition of viral enzymes. For instance, certain benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have shown inhibitory activity against the USP7 enzyme, which is implicated in the replication of Herpes Simplex Virus-1 (HSV-1). semanticscholar.org Molecular docking studies have helped to identify the interactions between these compounds and the active site of the USP7 enzyme. semanticscholar.org
Furthermore, some pyrimidine-tethered benzothiazole derivatives have demonstrated broad-spectrum antiviral activity. acs.org The precise mechanism for these compounds is still under investigation, but their efficacy against a range of viruses, including HSV-1, Coxsackievirus B4 (CBV4), and Hepatitis A virus (HAV), suggests they may target a common viral process or a host factor essential for viral replication. semanticscholar.orgacs.org The structure-activity relationship of these compounds indicates that substitutions on the phenyl and coumarinyl rings can significantly affect their antiviral potency. nih.gov
| Compound Class | Proposed Antiviral Mechanism | Target Virus Example(s) |
| N-phenyl benzamides | Direct binding to and stabilization of the viral capsid, preventing uncoating. nih.gov | Coxsackievirus A9 (CVA9) nih.gov |
| Benzothiazole-bearing N-sulfonamide 2-pyridones | Inhibition of the viral enzyme USP7. semanticscholar.org | Herpes Simplex Virus-1 (HSV-1) semanticscholar.org |
| Pyrimidine-tethered benzothiazoles | Broad-spectrum antiviral action, potentially targeting common viral processes or host factors. acs.org | HSV-1, CBV4, HAV semanticscholar.orgacs.org |
Molecular Pathways of Anti-inflammatory Activity
The anti-inflammatory activity of this compound derivatives is primarily mediated through the inhibition of key enzymes involved in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).
Many benzothiazole derivatives have been shown to be potent inhibitors of COX enzymes, with a notable selectivity for COX-2 over COX-1. researchgate.netrsc.org The inhibition of COX-2 is a well-established mechanism for reducing inflammation and pain, as this enzyme is responsible for the production of prostaglandins, which are key inflammatory mediators. nih.gov The selectivity for COX-2 is significant as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. researchgate.net Molecular docking studies have revealed that the sulfonamide moiety of these derivatives can bind to a polar side pocket present in the COX-2 enzyme but not in COX-1, which accounts for their selectivity. nih.gov
In addition to COX inhibition, some benzothiazole derivatives also exhibit inhibitory activity against lipoxygenase (LOX) enzymes, such as 5-LOX and 15-LOX. nih.gov LOX enzymes are involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators. The ability to inhibit both COX and LOX pathways makes these compounds dual-action anti-inflammatory agents. nih.gov
A more recent area of investigation is the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) by benzothiazole-phenyl analogs. nih.govescholarship.org Inhibition of these enzymes leads to an increase in the levels of anti-inflammatory lipid mediators. escholarship.org
| Target Enzyme(s) | Mechanism of Action | Key Structural Feature for Selectivity |
| Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin synthesis. nih.gov | Phenyl sulfonamide moiety binding to the polar side pocket of COX-2. nih.gov |
| Lipoxygenase (LOX) | Inhibition of leukotriene synthesis. nih.gov | Thiazole ring and sulfonyl group. nih.gov |
| Soluble epoxide hydrolase (sEH) and Fatty acid amide hydrolase (FAAH) | Increased levels of anti-inflammatory lipid mediators. escholarship.org | Benzothiazole-phenyl moiety connected to an amide-piperidine via a sulfonamide bond. nih.gov |
Mechanistic Insights into Antimalarial Activity
The antimalarial activity of this compound derivatives, particularly benzothiazole hydrazones, is understood to proceed through a dual-action mechanism that targets key vulnerabilities of the Plasmodium falciparum parasite. nih.gov
The first aspect of this mechanism involves the chelation of free iron. nih.gov The parasite relies on a significant amount of iron for its growth and replication. By binding to and sequestering free iron, these compounds deprive the parasite of this essential nutrient, thereby inhibiting its proliferation. nih.gov
The second, and perhaps more crucial, mechanism is the inhibition of hemozoin formation. nih.gov During its lifecycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this free heme into an insoluble, non-toxic crystal called hemozoin. Benzothiazole hydrazones are believed to interact with free heme, preventing its polymerization into hemozoin. nih.gov The accumulation of toxic free heme within the parasite leads to oxidative stress and cell death. nih.gov
Structure-activity relationship studies have indicated that the nitrogen and sulfur-substituted five-membered aromatic ring within the benzothiazole hydrazone scaffold is likely responsible for this antimalarial activity. nih.gov These compounds have shown efficacy against chloroquine-resistant strains of P. falciparum, highlighting their potential as novel antimalarial agents. nih.gov
| Mechanistic Action | Description | Consequence for the Parasite |
| Iron Chelation | Binding and sequestration of free iron. nih.gov | Deprivation of an essential nutrient, inhibiting growth. nih.gov |
| Inhibition of Hemozoin Formation | Interaction with free heme, preventing its polymerization. nih.gov | Accumulation of toxic free heme, leading to oxidative stress and cell death. nih.gov |
Investigation of Analgesic Activity Mechanisms
The analgesic activity of this compound derivatives is closely linked to their anti-inflammatory mechanisms. The primary pathway for their pain-relieving effects is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov By blocking the production of prostaglandins, which are not only inflammatory mediators but also sensitize peripheral nociceptors to painful stimuli, these compounds reduce the perception of pain. nih.gov
Molecular docking studies have supported the interaction of these compounds with COX enzymes, providing a molecular basis for their analgesic effects. nih.gov The effectiveness of some derivatives has been shown to be comparable to that of established analgesic drugs like celecoxib. nih.gov
In addition to COX inhibition, a novel mechanism for the analgesic properties of some benzothiazole-phenyl analogs is the dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.gov FAAH is responsible for the breakdown of endocannabinoids, which are endogenous pain-relieving molecules. By inhibiting FAAH, these compounds increase the levels of endocannabinoids, leading to an analgesic effect. nih.gov Simultaneously, the inhibition of sEH increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), which also contribute to pain relief. escholarship.org This dual-target approach offers the potential for effective pain management with a potentially wider therapeutic window than traditional analgesics. nih.gov
| Primary Mechanism | Molecular Target | Consequence |
| Anti-inflammatory action | Cyclooxygenase (COX) enzymes, especially COX-2. nih.gov | Reduced production of prostaglandins, leading to decreased sensitization of nociceptors. nih.gov |
| Modulation of endogenous signaling pathways | Fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.gov | Increased levels of pain-relieving endocannabinoids and anti-inflammatory EETs. nih.govescholarship.org |
Broader Academic and Research Implications of N Phenyl 1,3 Benzothiazole 2 Sulfonamide Derivatives
Design Principles for Multi-Target Ligands and Polypharmacology Approaches
The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex, multifactorial diseases. mdpi.com The N-Phenyl-1,3-benzothiazole-2-sulfonamide scaffold is well-suited for this polypharmacological approach, which aims to design single molecules that can interact with multiple biological targets simultaneously. nih.govscilit.com This can lead to improved therapeutic efficacy and a reduction in side effects compared to combination therapies. nih.gov
A key design principle involves the strategic fusion of pharmacophores known to interact with different targets. The benzothiazole-phenyl moiety connected to an aromatic ring via a sulfonamide bond has been identified as essential for dual inhibition of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammation. nih.gov By modifying substituents on the phenyl rings, researchers can fine-tune the inhibitory potency against each target. For instance, the placement of trifluoromethyl groups on the aromatic rings is well-tolerated by both sEH and FAAH enzymes. nih.gov
This approach allows for the creation of dual inhibitors from a single chemical entity, a significant achievement in medicinal chemistry. nih.govnih.gov The development of such MTDLs may offer a safer and more effective method for treating conditions like chronic pain without the side effects associated with current drugs. nih.gov
Table 1: Examples of Benzothiazole-Phenyl Analogs as Dual sEH/FAAH Inhibitors
| Compound Name | Modifications | Target 1 | Target 2 | Key Finding | Reference |
|---|---|---|---|---|---|
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | Ortho-trifluoromethyl group on the phenylsulfonyl ring | human FAAH | human sEH | Demonstrates that trifluoromethyl groups are well-tolerated by the targeted enzymes. | nih.gov |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | Meta-trifluoromethyl group on the phenylsulfonyl ring | human FAAH | human sEH | Part of a structure-activity relationship study to optimize dual inhibition. | nih.gov |
| 2-chloro analog 4 | Ortho-chloro group on the aromatic ring | human FAAH | human sEH | Identified as a highly potent dual inhibitor with IC50 values of 7 nM (FAAH) and 9.6 nM (sEH). | nih.gov |
Strategies for Combating Drug Resistance through Novel Benzothiazole (B30560) Sulfonamide Designs
The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. nih.govrsc.org Benzothiazole sulfonamide derivatives have emerged as a promising class of compounds to address this challenge. nih.gov Strategies for combating drug resistance with these molecules often involve structural modifications to enhance potency and overcome bacterial defense mechanisms. mdpi.com
One key strategy is the targeted inhibition of essential bacterial enzymes that are different from those targeted by existing antibiotics. nih.gov Benzothiazole derivatives have been shown to inhibit a wide range of bacterial targets, including dihydropteroate (B1496061) synthase (DHPS), DNA gyrase, and dihydrofolate reductase. nih.govnih.gov The sulfonamide moiety itself is a well-established pharmacophore that mimics p-aminobenzoic acid (PABA) to inhibit DHPS, an enzyme crucial for folate synthesis in bacteria. mdpi.comrsc.org
Structure-activity relationship (SAR) studies are crucial in designing more effective compounds. Research has shown that the nature and position of substituents on the benzothiazole and phenyl rings significantly influence antibacterial activity. nih.govrsc.org For example, the introduction of electron-withdrawing groups like chloro and methoxy (B1213986) on the aryl ring can lead to broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgresearchgate.net Some novel benzothiazole sulfonamides have demonstrated potency greater than standard drugs like ciprofloxacin (B1669076) against certain strains. mdpi.comresearchgate.net
Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Key Finding | Reference |
|---|---|---|---|---|
| Compound 66c (sulfonamide analogue) | P. aeruginosa, S. aureus, E. coli | 3.1–6.2 | Showed equipotent activity compared to chloramphenicol (B1208) and sulphamethoxazole. | nih.gov |
| Compound 41c (isatin derivative) | E. coli | 3.1 | More active than the reference drug ciprofloxacin (MIC = 12.5 μg/ml). | nih.gov |
| Compound A07 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide) | E. coli | 7.81 | Displayed broad-spectrum antimicrobial activity. | rsc.org |
| Compound A07 | K. pneumoniae | 3.91 | Showed most potent activity among tested derivatives against this strain. | rsc.org |
| Benzothiazole Analog (unspecified) | MRSA and MDR E. coli | 128 | Demonstrated activity against clinically resistant strains. | researchgate.net |
Role in Molecular Hybridization and Fragment-Based Drug Discovery Paradigms
The this compound structure is an excellent example of the molecular hybridization approach in drug design. dergipark.org.tr This strategy involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with enhanced affinity, better efficacy, or the ability to interact with multiple targets. dergipark.org.trnih.gov In this scaffold, the benzothiazole ring, known for a wide spectrum of biological activities, is covalently linked to a sulfonamide, a classic pharmacophore in antibacterial and enzyme-inhibiting drugs. dergipark.org.trresearchgate.net This combination aims to leverage the distinct properties of each moiety to produce a synergistic therapeutic effect. dergipark.org.tr
Furthermore, the principles of fragment-based drug discovery (FBDD) are highly relevant to this class of compounds. FBDD involves identifying small, low-molecular-weight fragments that bind weakly to a biological target, and then growing or linking these fragments to create more potent leads. youtube.comyoutube.com The individual components of this compound—the benzothiazole ring, the phenyl group, and the sulfonamide "warhead"—can be viewed as fragments. nih.gov The sulfonamide group, for example, is a well-known zinc-binding group used in the design of carbonic anhydrase inhibitors. nih.gov By exploring how these individual fragments bind and then linking them, researchers can rationally design highly potent and selective inhibitors. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. youtube.com
Potential Applications in Advanced Materials Science and Supramolecular Chemistry Research
Beyond their pharmacological importance, benzothiazole derivatives have significant potential in materials science and supramolecular chemistry. dergipark.org.trmdpi.com The rigid, planar, and aromatic nature of the benzothiazole ring system makes it an attractive building block for creating functional materials. These compounds are known to exhibit strong fluorescence, which opens up applications as fluorescent markers, imaging reagents, and components in electroluminescent devices. mdpi.com
The study of this compound and related structures contributes significantly to the field of supramolecular chemistry, which focuses on non-covalent interactions. The sulfonamide group is a potent hydrogen bond donor and acceptor, while the aromatic rings can participate in π–π stacking interactions. nih.gov Crystal structure analyses of related benzothiazolyl-benzenesulfonylhydrazides reveal that these intermolecular forces, particularly N–H···N and N–H···O hydrogen bonds, dictate the molecular packing and assembly into well-defined supramolecular architectures, such as layers and dimers. nih.govmdpi.com Understanding how these molecules self-assemble is crucial for designing novel crystalline materials, liquid crystals, and other advanced materials with tailored properties. dergipark.org.tr
Table of Compounds
Q & A
Q. What are the common synthetic routes for N-Phenyl-1,3-benzothiazole-2-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : A prevalent synthesis strategy involves oxidative cyclodesulfurization of monothiourea intermediates. For example, iodine (I₂)-mediated desulfurization under mild conditions (room temperature, 6–12 hours) achieves yields of 60–75% while avoiding toxic reagents like HgO or hypervalent iodine(III) compounds . Key steps include:
- Reacting substituted aminothiophenol derivatives with phenyl isothiocyanate to form monothioureas.
- Oxidative cyclization using I₂ in a polar aprotic solvent (e.g., DMSO).
Optimization involves varying substituents (electron-withdrawing/donating groups on the phenyl ring) and adjusting stoichiometry. Purity is confirmed via TLC and NMR spectroscopy .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural validation combines single-crystal X-ray diffraction (XRD) and spectroscopic techniques:
- XRD : Use SHELX programs (e.g., SHELXL) for refinement. The sulfonamide group’s geometry (S–N bond length: ~1.63 Å) and benzothiazole planarity are critical metrics .
- NMR : ¹H NMR shows characteristic deshielded protons on the benzothiazole ring (δ 7.5–8.5 ppm). ¹³C NMR confirms the sulfonamide carbonyl (δ ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS provides exact mass matching (e.g., [M+H]⁺ calculated for C₁₃H₁₁N₂O₂S₂: 307.0278) .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities. Mobile phases often combine acetonitrile and ammonium acetate buffer .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C).
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or GOLD to model interactions with bacterial DNA gyrase (PDB: 1KZN). Focus on hydrogen bonding with Asp73 and hydrophobic contacts with Val71 .
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates robust target engagement .
- Pharmacophore modeling : Identify critical features (e.g., sulfonamide as a hydrogen-bond acceptor) using Schrödinger’s Phase .
Q. How to resolve contradictions in antimicrobial activity data across different bacterial strains?
- Methodological Answer :
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution (CLSI guidelines) .
- Efflux pump inhibition : Co-administer sub-inhibitory doses with phenylalanine-arginine β-naphthylamide (PAβN) to check for enhanced activity in resistant strains .
- Resazurin-based viability assays : Quantify bactericidal vs. bacteriostatic effects .
Q. What strategies improve the pharmacokinetic profile of this compound derivatives?
- Methodological Answer :
- ADMET prediction : Use SwissADME to optimize Lipinski’s parameters (e.g., logP <5). Introduce hydrophilic groups (e.g., –OH, –SO₂NH₂) to enhance solubility .
- Prodrug design : Mask the sulfonamide as a methyl ester to improve oral bioavailability. Hydrolyze in vivo via esterases .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. T½ >30 minutes is desirable .
Methodological Challenges & Solutions
Q. How to address low yields in the cyclodesulfurization step?
- Solution :
- Replace traditional desulfurization agents (e.g., BOP reagent) with I₂/DMSO, which minimizes side reactions .
- Optimize reaction time (8–12 hours) and temperature (25–40°C) using design-of-experiment (DoE) approaches .
Q. How to establish structure-activity relationships (SAR) for antimicrobial derivatives?
- Solution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
